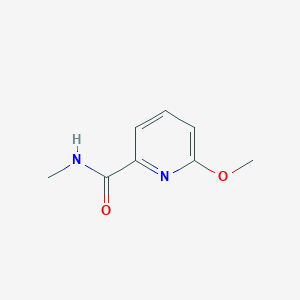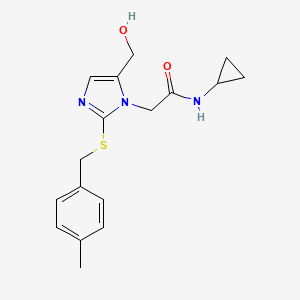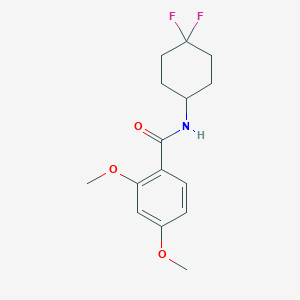![molecular formula C16H11ClF3NO5S B2805108 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-76-1](/img/structure/B2805108.png)
6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H11ClF3NO5S and its molecular weight is 421.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity of 1,4-Benzoxazine Analogues
Research conducted by Kadian, Maste, and Bhat (2012) investigated the synthesis and antibacterial efficacy of 1,4-benzoxazine analogues. A series of compounds, including a variant of the specified chemical structure, were synthesized and tested against various bacterial strains. The study found that some derivatives exhibited good antibacterial activity, especially against K. pneumoniae and E. faecalis. Other compounds showed moderate activity against pathogens like E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
Applications in Fuel Cells
Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for potential use in direct methanol fuel cells. The study focused on the synthesis, characterization, and evaluation of the membrane properties, such as proton conductivity and methanol permeability. This work highlights the versatility of benzoxazine derivatives in creating high-performance materials for energy applications (Yao et al., 2014).
Herbicide Activity Enhancement
Hamprecht, Würzer, and Witschel (2004) explored the impact of fluorine substitution on the herbicidal properties of 2-phenyl-4H-3,1-benzoxazin-4-one analogues. Their study demonstrated that specific fluorine substitutions could significantly enhance herbicidal efficacy, indicating the potential of such chemical modifications in agricultural applications (Hamprecht, Würzer, & Witschel, 2004).
Thermoset Materials Development
Research on difunctional benzoxazine monomers by Liu, Yue, and Gao (2010) aimed at understanding their polymerization behavior for the development of thermoset materials. Their findings contribute to the knowledge of creating materials with desirable thermal and mechanical properties, which are crucial in various industrial applications (Liu, Yue, & Gao, 2010).
Antimycobacterial Agents
Waisser et al. (2000) identified new groups of antimycobacterial agents within the 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and related derivatives. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, indicating their potential as novel antimycobacterial drugs (Waisser et al., 2000).
Propiedades
IUPAC Name |
6-chloro-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO5S/c17-10-4-5-13-12(7-10)21(8-14(26-13)15(22)23)27(24,25)11-3-1-2-9(6-11)16(18,19)20/h1-7,14H,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWGCOAFDFFOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

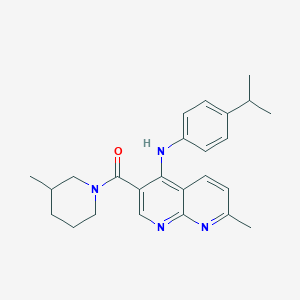
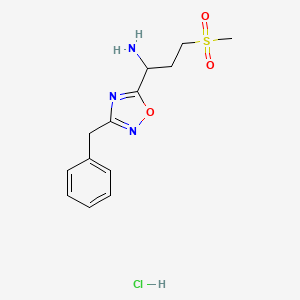
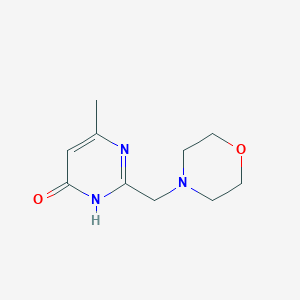
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)
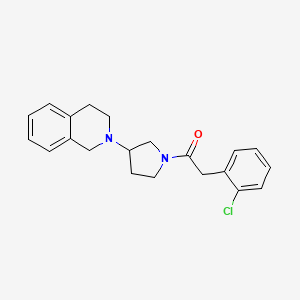
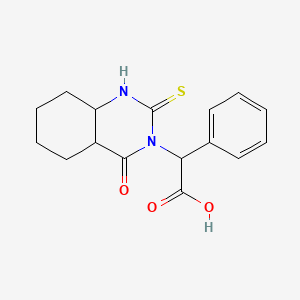
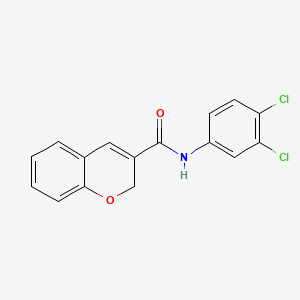
![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)
![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)
